2-Chlorotropone
Overview
Description
2-Chlorotropone, also known as 2-Chloro-2,4,6-cycloheptatrien-1-one, is a chemical compound with the molecular formula C7H5ClO . It is also referred to as Isopropyl chloride or 2-Chloropropane .
Molecular Structure Analysis
X-Ray crystallographic analysis has established that the π-electron system in 2-chlorotropone is only partially delocalised and that marked bond-length alternation occurs . The seven-membered ring is planar to within the limits of experimental accuracy .Chemical Reactions Analysis
2-Chlorotropone undergoes various chemical reactions. For instance, when treated with concentrated aqueous sodium hydroxide, it yields only benzoic acid . With more dilute alkali, salicylaldehyde (up to 40%) is also formed .Physical And Chemical Properties Analysis
2-Chlorotropone is a solid substance under normal conditions . It has a melting point of 66.0 to 70.0 °C . It is soluble in methanol . The compound has a molecular weight of 78.54 .Scientific Research Applications
Electrophilic Catalysis in Nucleophilic Substitution Reactions
2-Chlorotropone has been explored in electrophilic catalysis for nucleophilic substitution reactions. A study by Cavazza and Pietra (2004) demonstrated that 2-chlorotropone could be efficiently obtained from 2-tosyloxytropone in an ionic liquid medium. This process showcased the potential of 2-chlorotropone in synthetic chemistry, particularly in the context of green chemistry using recyclable ionic media (Cavazza & Pietra, 2004).
Interaction with Grignard Reagents
The reactivity of 2-chlorotropone with Grignard reagents has been a subject of research, indicating its utility in organic synthesis. Borg, Helden, and Bickel (2010) investigated the reactions of 2-chlorotropone with isopropylmagnesium bromide, leading to various compounds. This study highlighted the versatility of 2-chlorotropone in organic synthesis, particularly in reactions involving Grignard reagents (Borg, Helden, & Bickel, 2010).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that 2-chlorotropone is used in chemical reactions, such as its reaction with methyl methacrylate .
Mode of Action
The mode of action of 2-Chlorotropone involves its interaction with other compounds in chemical reactions. For instance, in the reaction with Methyl Methacrylate, 2-Chlorotropone undergoes a chemical transformation
Biochemical Pathways
It’s known that the π-electron system in 2-chlorotropone is only partially delocalised and that marked bond-length alternation occurs .
Action Environment
They generally become less reactive as more of their hydrogen atoms are replaced with halogen atoms .
properties
IUPAC Name |
2-chlorocyclohepta-2,4,6-trien-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5ClO/c8-6-4-2-1-3-5-7(6)9/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTHNMAUDCHXFMM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=O)C=C1)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5ClO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90191734 | |
Record name | 2,4,6-Cycloheptatrien-1-one, 2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90191734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.56 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chlorotropone | |
CAS RN |
3839-48-3 | |
Record name | 2-Chloro-2,4,6-cycloheptatrien-1-one | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3839-48-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4,6-Cycloheptatrien-1-one, 2-chloro- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003839483 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-Chlorotropone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328816 | |
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Record name | 2,4,6-Cycloheptatrien-1-one, 2-chloro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90191734 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-chlorocyclohepta-2,4,6-trien-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
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Record name | 2-Chlorocyclohepta-2,4,6-trienone | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7Y65UFZ23T | |
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Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does 2-chlorotropone react with Grignard reagents?
A1: 2-Chlorotropone reacts with Grignard reagents to form 2-halogeno-7-substituted cycloheptadienone enolates. These enolates can further react with electrophiles like tropylium cations, leading to the formation of 2,7-disubstituted tropones. []
Q2: What is the outcome of reacting 2-chlorotropone with alkali?
A2: Treatment of 2-chlorotropone with concentrated sodium hydroxide yields benzoic acid. With dilute alkali, salicylaldehyde is also formed, indicating a rearrangement reaction where carbon-3 of 2-chlorotropone becomes the aldehyde carbon. []
Q3: Can 2-chlorotropone undergo nitration? What are the products?
A3: Yes, nitration of 2-chlorotropone with fuming nitric acid leads to the formation of 2-chloro-4,7-dinitrotropone. Interestingly, this reaction can be further utilized to synthesize 2,4,7-trichlorotropone or 2,4,7-tribromotropone by heating with hydrogen chloride or hydrogen bromide in acetic acid, respectively. []
Q4: How does 2-chlorotropone react with hydrazine derivatives?
A4: 2-Chlorotropone undergoes nucleophilic substitution with hydrazine, methylhydrazine, and phenylhydrazine to yield 2-hydrazinotropones, 2-(α-methylhydrazino)tropones, and 2-(β-phenylhydrazino)tropones, respectively. These reactions occur specifically at the C-2 position of the tropone ring. []
Q5: Can 2-chlorotropone participate in cycloaddition reactions?
A5: Yes, 2-chlorotropone exhibits diverse reactivity in cycloaddition reactions:
- [4+2] Cycloaddition: Reacts with ethoxyethene under high pressure to yield Diels-Alder adducts, primarily 9α- and 9β-ethoxybicyclo[3.2.2]nona-3,6-dien-2-ones. []
- High-Pressure Cycloaddition: Reacts with 2,3-bis(methoxycarbonyl)-7-oxabicyclo[2.2.1]hepta-2,5-diene under high pressure to form a Diels-Alder adduct, which upon heating yields homobarrelenone derivatives. []
Q6: How does 2-chlorotropone interact with phosphorus oxychloride?
A6: The reaction of 2-chlorotropone with phosphorus oxychloride leads to the formation of 2,5-dichlorotropone. Interestingly, 5-arylazo-2-chlorotropones, derived from the reaction of 5-arylazotropones with phosphorus oxychloride, undergo rearrangement to form 2-aryl-4,5-dichloroindazoles upon further treatment with phosphorus oxychloride. []
Q7: What is the outcome of reacting 2-chlorotropone with Meldrum's acid?
A7: The reaction of 2-chlorotropone with Meldrum's acid results in the formation of the previously unreported compound, 2-oxo-3-carboxylic acid-1-oxaazulene. []
Q8: What is the molecular formula and weight of 2-chlorotropone?
A8: 2-Chlorotropone has the molecular formula C7H5ClO and a molecular weight of 140.57 g/mol.
Q9: What are the characteristic infrared absorption bands of 2-chlorotropone?
A9: 2-Chlorotropone displays two strong infrared absorption bands in the region of 1700–1530 cm−1. These bands arise from the coupled vibrations of the C=O and C=C bonds within the tropone ring system. []
Q10: Have there been computational studies on 2-chlorotropone and its reactions?
A10: Yes, computational studies have been employed to understand the reactivity and properties of 2-chlorotropone:
- PM3 calculations: Used to investigate the reaction mechanism of azulen-2-ylmethylenephosphorane with 2-chlorotropone in the synthesis of azuleno[1,2-a]azulenes. []
- AM1 calculations: Employed to analyze the electronic properties and basicities of 11H-cyclohepta[b]indeno[2,1-d]pyrrole derivatives, synthesized from the reaction of [(inden-3-yl)imino]-tributyl-λ5-phosphane with 2-chlorotropone. []
- MNDO calculations: Used to analyze the electrochemical properties of 4,9-methanocyclopentacycloundecene derivatives, synthesized from the reaction of 9-chloro-1,6-methano[11]annulen-8-one with prop-2-enylidenetriphenylphosphorane derivatives. []
Q11: How does the presence of a chlorine atom at the 2-position influence the reactivity of tropone?
A11: The chlorine atom in 2-chlorotropone serves as a good leaving group, enabling various nucleophilic substitution reactions at the C-2 position. This reactivity is further influenced by the electronic nature of the incoming nucleophile. []
Q12: Does the substituent on the cycloheptatrienide ring affect the reactivity of tricarbonyl(cycloheptatrienide)iron complexes with 2-chlorotropone?
A12: Yes, the substituent significantly impacts the regioselectivity of the reaction. For instance, while the unsubstituted and methoxy-substituted complexes react with 2-chlorotropone to give products with the tropone unit at the C-7 position, the cyano- and phenyl-substituted complexes yield mixtures of regioisomers. This difference is attributed to both electronic and steric factors of the substituent on the cycloheptatrienide ring. []
Q13: Can 2-chlorotropone form stable adducts with alkoxides?
A13: 2-Chlorotropone reacts with alkoxides in dimethyl sulfoxide to form gem-dialkoxy adducts. These adducts, upon neutralization, yield 2-alkoxytropone derivatives. []
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